molecular formula C14H12F3N3O B1519068 3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea CAS No. 1041510-67-1

3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea

Cat. No. B1519068
M. Wt: 295.26 g/mol
InChI Key: ANGWGZLLJSBSHH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea” is 1S/C14H12F3N3O/c15-14(16,17)9-3-1-5-11(7-9)19-13(21)20-12-6-2-4-10(18)8-12/h1-8H,18H2,(H2,19,20,21) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

“3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea” is a solid at room temperature . It has a predicted boiling point of 325.0 °C at 760 mmHg , and a predicted density of 1.4 g/cm³ . The refractive index is predicted to be n20D 1.64 .

Scientific Research Applications

Nature of Urea-Fluoride Interaction

Urea compounds, such as 1,3-bis(4-nitrophenyl)urea, demonstrate significant interactions with fluoride ions, leading to hydrogen-bonding interactions and proton transfer phenomena. These findings suggest potential applications in designing sensors or materials for fluoride ion detection and separation (Boiocchi et al., 2004).

In Vitro Inhibition of Translation Initiation

N,N'-Diarylureas have shown potential as anti-cancer agents through the activation of the eIF2α kinase heme-regulated inhibitor, inhibiting cancer cell proliferation. This suggests their use in developing targeted therapies for cancer treatment (Denoyelle et al., 2012).

CO2 Conversion via Urea Functionalization

Urea derivatives have been utilized to enhance the efficiency of CO2 conversion processes, indicating their relevance in catalysis and environmental remediation efforts (Wei & Ye, 2019).

Self-Healing Materials

Incorporation of urea derivatives into polymeric materials has led to the development of self-healing elastomers. This application is crucial for advancing materials science, particularly in creating durable and sustainable materials (Rekondo et al., 2014).

Plant Growth and Rooting Enhancement

Urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea have been identified to exhibit cytokinin-like activity, enhancing plant growth and adventitious rooting. This application is significant for agriculture and plant biotechnology research (Ricci & Bertoletti, 2009).

Safety And Hazards

The safety information for “3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

1-(3-aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c15-14(16,17)9-3-1-5-11(7-9)19-13(21)20-12-6-2-4-10(18)8-12/h1-8H,18H2,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGWGZLLJSBSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea

CAS RN

1041510-67-1
Record name 3-(3-aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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